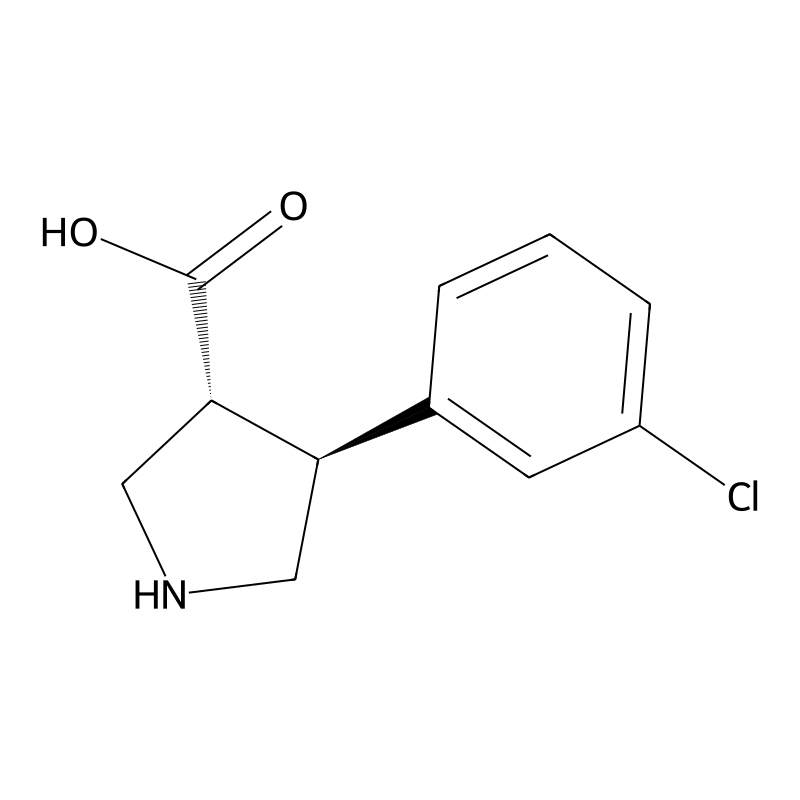

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Here are some general areas where chiral molecules like (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid could be applied in scientific research:

- Asymmetric synthesis: Chiral molecules can be used as reactants or catalysts in asymmetric synthesis reactions. These reactions produce one enantiomer of a product in greater quantity than the other. This can be important in the development of drugs and other chiral pharmaceuticals .

- Medicinal chemistry: Chiral molecules can be used to study biological processes and develop new drugs. Because biological systems are often chiral themselves, one enantiomer of a drug may be more effective or have fewer side effects than the other enantiomer .

- Material science: Chiral molecules can be used to design new materials with specific properties. For example, chiral molecules can be used to create liquid crystals or organic semiconductors .

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₂ClNO₂, and it has a molecular weight of approximately 239.70 g/mol . The compound is notable for its stereochemistry, which plays a crucial role in its biological activity and interactions.

- Condensation Reactions: It can undergo condensation to form various derivatives, particularly when reacted with alcohols or amines .

- Ring-closing Reactions: The pyrrolidine structure allows for potential cyclization under specific conditions, leading to cyclic compounds .

- Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in medicinal chemistry.

Research indicates that (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential interaction with ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. The presence of the chlorophenyl group enhances binding affinity and selectivity for specific receptor subtypes, making it a candidate for further pharmacological exploration .

Several synthesis methods have been documented for (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to build the chiral center.

- Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another.

- Aziridinium Ion Intermediate Method: A practical approach that involves the formation of an aziridinium ion, which is then transformed into the desired pyrrolidine structure .

Interaction studies have revealed that (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid has a unique binding profile with ionotropic glutamate receptors. Variations in substituents at the 4-position significantly influence binding affinities across different receptor subtypes. For instance, substituents like hydroxyl or methyl groups can drastically alter the compound's pharmacological properties .

Several compounds share structural similarities with (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,3R)-3-Carboxyphenylpyrrolidine-2-carboxylic acid | Similar pyrrolidine structure | Different stereochemistry affecting receptor interaction |

| (3R,4R)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid | Benzyl substitution | Enhanced lipophilicity potentially affecting bioavailability |

| (S)-Pyrrolidine-3-carboxylic acid | Non-chlorinated variant | Lacks the specific receptor affinity profile due to absence of halogen |

These compounds highlight the uniqueness of (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid in terms of its stereochemistry and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.